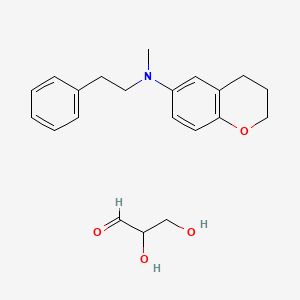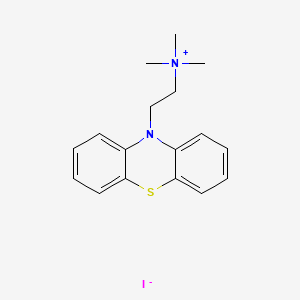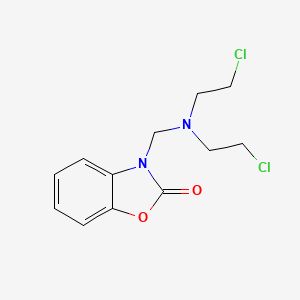
2-Benzoxazolinone, 3-(bis(2-chloroethyl)aminomethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Benzoxazolinone, 3-(bis(2-chloroethyl)aminomethyl)- is a chemical compound with the molecular formula C12-H14-Cl2-N2-O2 and a molecular weight of 289.18 . This compound is part of the benzoxazolinone family, which is known for its diverse biological activities and applications in various fields such as medicine and agriculture .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzoxazolinone, 3-(bis(2-chloroethyl)aminomethyl)- typically involves the reaction of 2-aminophenol with carbonic acid derivatives such as phosgene, carbonates, carbamates, or urea . One common method is the Hofmann rearrangement of salicylamide using trichloroisocyanuric acid as the chlorinating agent . This reaction is carried out under continuous-flow conditions to avoid solid accumulation and to produce the desired material in high purity .
Industrial Production Methods
In industrial settings, the production of 2-Benzoxazolinone, 3-(bis(2-chloroethyl)aminomethyl)- can be scaled up using similar synthetic routes. The use of trichloroisocyanuric acid is favored due to its high thermal stability and active chlorine content, making it an efficient and easy-to-handle reagent for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
2-Benzoxazolinone, 3-(bis(2-chloroethyl)aminomethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the benzoxazolinone core.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Common reagents used in these reactions include trichloroisocyanuric acid, sodium hypochlorite, N-bromosuccinimide, and other halogenating agents . The reactions are typically carried out in organic solvents such as acetone, acetonitrile, ethyl acetate, methanol, and toluene .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, chlorination of 2-benzoxazolinone can yield 5-chloro derivatives .
Wissenschaftliche Forschungsanwendungen
2-Benzoxazolinone, 3-(bis(2-chloroethyl)aminomethyl)- has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 2-Benzoxazolinone, 3-(bis(2-chloroethyl)aminomethyl)- involves its interaction with specific molecular targets and pathways. The compound can inhibit bacterial growth by interfering with essential cellular processes . In cancer research, it is believed to exert its effects by inducing apoptosis in cancer cells through the activation of specific signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Benzoxazolinone: A parent compound with similar biological activities.
5-Chloro-2-benzoxazolinone: A derivative with enhanced antibacterial properties.
3-Methyl-2-benzoxazolinone: Another derivative with distinct chemical properties.
Uniqueness
2-Benzoxazolinone, 3-(bis(2-chloroethyl)aminomethyl)- is unique due to its bis(2-chloroethyl)aminomethyl group, which imparts specific chemical and biological properties that are not present in other benzoxazolinone derivatives .
Eigenschaften
CAS-Nummer |
7751-31-7 |
|---|---|
Molekularformel |
C12H14Cl2N2O2 |
Molekulargewicht |
289.15 g/mol |
IUPAC-Name |
3-[bis(2-chloroethyl)aminomethyl]-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C12H14Cl2N2O2/c13-5-7-15(8-6-14)9-16-10-3-1-2-4-11(10)18-12(16)17/h1-4H,5-9H2 |
InChI-Schlüssel |
KDKINIHDQKJCMG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)N(C(=O)O2)CN(CCCl)CCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





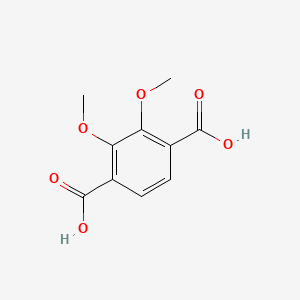
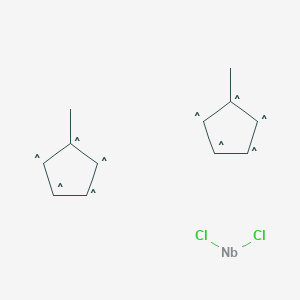
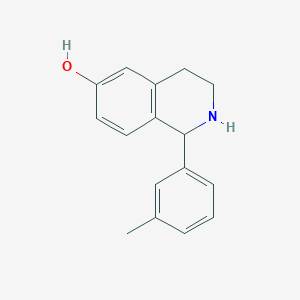
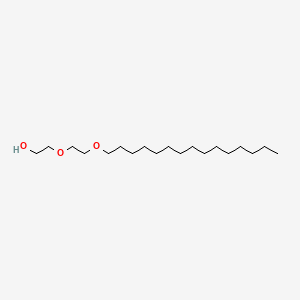

![Piperazine,1-[bis(hydroxyimino)ethyl]-4-methyl-(9ci)](/img/structure/B13756582.png)
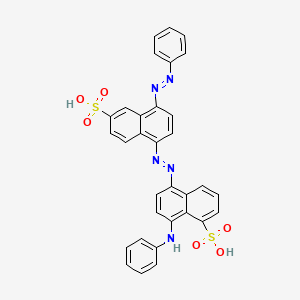
![Benzothiazole, 5-chloro-2-[2-[(5-chloro-2-benzothiazolyl)methylene]butylidene]-3-ethyl-2,3-dihydro-](/img/structure/B13756590.png)
![1,2-Dicarbadodecaborane(12), 1-[(propylthio)methyl]-](/img/structure/B13756594.png)
